Vemurafenib-d5

Description

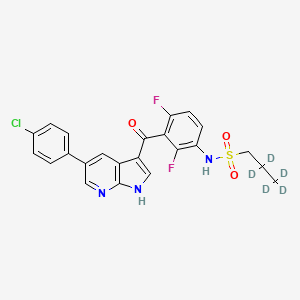

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H18ClF2N3O3S |

|---|---|

Molecular Weight |

495.0 g/mol |

IUPAC Name |

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-2,2,3,3,3-pentadeuteriopropane-1-sulfonamide |

InChI |

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2 |

InChI Key |

GPXBXXGIAQBQNI-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Vemurafenib-d5

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Vemurafenib-d5, a deuterated analog of the potent BRAF kinase inhibitor Vemurafenib. This guide is intended to serve as a technical resource, offering detailed methodologies and data to support research and development in oncology and medicinal chemistry.

Introduction

Vemurafenib is a cornerstone in the targeted therapy of metastatic melanoma, specifically for patients harboring the BRAF V600E mutation. The integration of stable isotopes, such as deuterium, into drug molecules like this compound is a critical tool in pharmaceutical research. Deuterated standards are invaluable for quantitative bioanalysis using mass spectrometry, enabling precise pharmacokinetic and metabolic studies by serving as ideal internal standards. This document outlines a plausible synthetic route to this compound and the analytical methods for its characterization.

Vemurafenib's Mechanism of Action: The MAPK Signaling Pathway

Vemurafenib functions by selectively inhibiting the constitutively active BRAF V600E mutant kinase, a key driver in many melanomas. This inhibition disrupts the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, Vemurafenib induces cell cycle arrest and apoptosis in cancer cells.

Figure 1: Simplified MAPK signaling pathway and the inhibitory action of Vemurafenib.

Synthesis of this compound

The synthesis of this compound involves the preparation of a deuterated side chain, 2,2,3,3,3-pentadeuteriopropane-1-sulfonyl chloride, and its subsequent coupling with the core amine intermediate. The overall synthetic strategy is convergent, combining key fragments in the final steps.

Experimental Protocol: Synthesis Workflow

A plausible synthetic route is outlined below. This protocol is based on established synthetic methodologies for Vemurafenib and related compounds.

Figure 2: Convergent synthesis workflow for this compound.

Step 1: Synthesis of 2,2,3,3,3-pentadeuteriopropane-1-sulfonyl chloride

-

Preparation of Deuterated Propyl Bromide: Commercially available 2,2,3,3,3-pentadeuterio-1-propanol is treated with phosphorus tribromide (PBr₃) to yield 1-bromo-2,2,3,3,3-pentadeuteriopropane.

-

Formation of the Sulfonyl Chloride: The deuterated propyl bromide is reacted with sodium sulfite (Na₂SO₃) to form the corresponding sodium propanesulfonate-d5. Subsequent treatment with thionyl chloride (SOCl₂) or a similar chlorinating agent affords the desired 2,2,3,3,3-pentadeuteriopropane-1-sulfonyl chloride.

Step 2: Synthesis of the Vemurafenib Core Amine

The synthesis of the core amine, N-(3-amino-2,4-difluorophenyl)-5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, is a multi-step process that has been previously described in the literature. A general outline involves the Suzuki coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with 4-chlorophenylboronic acid, followed by formylation or acylation at the 3-position, and subsequent coupling with a suitably protected 2,4-difluoro-3-nitroaniline, followed by reduction of the nitro group.

Step 3: Final Coupling Reaction

The Vemurafenib core amine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and treated with the 2,2,3,3,3-pentadeuteriopropane-1-sulfonyl chloride in the presence of a non-nucleophilic base, like triethylamine or pyridine. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography or LC-MS.

Step 4: Purification

The crude this compound is purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield the final product as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Experimental Protocol: Characterization Workflow

Figure 3: Analytical workflow for the characterization of this compound.

Mass Spectrometry (MS)

-

Method: Electrospray ionization (ESI) mass spectrometry in positive ion mode.

-

Expected Results: The high-resolution mass spectrum should show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the calculated exact mass of this compound (C₂₃H₁₄D₅ClF₂N₃O₃S).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Method: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆.

-

Expected Results:

-

¹H NMR: The spectrum will be similar to that of unlabeled Vemurafenib, with the key difference being the absence of signals corresponding to the five protons on the propanesulfonamide side chain. The integration of the remaining proton signals should be consistent with the structure.

-

¹³C NMR: The carbon signals of the deuterated propyl group will be observed as multiplets with significantly reduced intensity due to C-D coupling.

-

¹⁹F NMR: Two distinct signals corresponding to the two fluorine atoms on the phenyl ring are expected.

-

High-Performance Liquid Chromatography (HPLC)

-

Method: Reversed-phase HPLC with UV detection. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.

-

Expected Results: A single major peak should be observed, indicating the purity of the compound. The retention time will be very similar to that of unlabeled Vemurafenib.

Quantitative Data Summary

| Parameter | Method | Expected Value |

| Chemical Formula | - | C₂₃H₁₃D₅ClF₂N₃O₃S |

| Molecular Weight | - | 494.95 g/mol |

| CAS Number | - | 1365986-90-8 |

| Exact Mass [M] | HRMS | ~494.104 |

| m/z [M+H]⁺ | LC-MS/MS | ~495.1 |

| Purity | HPLC | >98% |

| Appearance | Visual | Off-white to pale yellow solid |

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers engaged in the development and application of stable isotope-labeled standards for pharmaceutical research. The successful synthesis and rigorous characterization of this compound are essential for its reliable use in demanding bioanalytical applications, ultimately supporting the advancement of targeted cancer therapies.

A Technical Guide to Vemurafenib: Mechanism of Action and the Role of Vemurafenib-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vemurafenib is a potent and selective small-molecule inhibitor of the BRAF serine-threonine kinase, specifically targeting the oncogenic BRAF V600E mutation.[1] This mutation is a key driver in approximately 50% of metastatic melanomas, leading to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and subsequent uncontrolled cell proliferation.[2] Vemurafenib therapy has demonstrated significant improvements in overall and progression-free survival in patients with BRAF V600 mutation-positive metastatic melanoma.[3][4] For the accurate quantification of vemurafenib in biological matrices, essential for pharmacokinetic and therapeutic drug monitoring studies, stable isotope-labeled internal standards such as Vemurafenib-d5 (or Vemurafenib-¹³C₆) are critical. These standards ensure the precision and reliability of analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed overview of vemurafenib's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and explains the pivotal role of its deuterated analogue as an analytical standard.

Vemurafenib: Mechanism of Action

Vemurafenib is a competitive kinase inhibitor that selectively binds to the ATP-binding domain of the mutated BRAF V600E protein.[1] In normal cellular signaling, the RAS-RAF-MEK-ERK (MAPK) pathway regulates cell division and differentiation. The BRAF V600E mutation, a substitution of valine with glutamic acid at codon 600, results in a constitutively active BRAF kinase that signals independently of upstream growth factors.[5] This aberrant signaling drives tumor cell proliferation and survival.

By inhibiting the mutated BRAF kinase, vemurafenib blocks the downstream phosphorylation and activation of MEK and ERK.[6][7] The inhibition of this signaling cascade leads to cell cycle arrest and apoptosis in BRAF V600E-mutant tumor cells.[1] It is important to note that vemurafenib is not effective in patients with wild-type BRAF melanoma.[1]

Caption: The MAPK signaling pathway and the inhibitory action of Vemurafenib.

The Role of this compound as an Analytical Standard

This compound is a deuterated form of vemurafenib. In drug development and clinical pharmacology, stable isotope-labeled compounds like this compound or Vemurafenib-¹³C₆ serve as ideal internal standards (IS) for quantitative bioanalysis by LC-MS/MS.[8][9][10]

The principle relies on the fact that the deuterated standard is chemically identical to the analyte (vemurafenib) and thus exhibits the same behavior during sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatography, and ionization in the mass spectrometer. However, due to the presence of deuterium atoms, it has a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the non-labeled drug by the mass spectrometer.

By adding a known amount of this compound to each biological sample (e.g., plasma) at the beginning of the workflow, any sample loss during processing affects both the analyte and the IS proportionally. The final quantification is based on the ratio of the analyte's mass spectrometer signal to the IS's signal, which corrects for variability and significantly improves the accuracy, precision, and reliability of the measurement.[8]

Quantitative Data

In Vitro Potency and Selectivity

Vemurafenib demonstrates high potency against the BRAF V600E mutant kinase and other related kinases.

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| BRAFV600E | 13 - 31 | [11][12] |

| c-Raf-1 | 6.7 - 48 | [11] |

| Wild-Type BRAF | 100 - 160 | |

| SRMS | 18 | |

| ACK1 | 19 | |

| FGR | 63 |

Table 1: IC₅₀ values of vemurafenib against various kinases.

In Vitro Anti-proliferative Activity

The inhibitory effect of vemurafenib on the proliferation of cancer cell lines is dependent on their BRAF mutation status.

| Cell Line | BRAF Status | IC₅₀ | Reference(s) |

| HT29 | V600E | 0.025 µM | [6] |

| Colo205 | V600E | 0.35 µM | [6] |

| A375 | V600E | 248.3 nM | [2] |

| RKO | V600E | 4.57 µM | [6] |

| M229 | V600E | 0.5 µM | [13] |

| M233 | V600E | 15 µM | [13] |

| BRAFWT lines | Wild-Type | > 10 µM | [6] |

Table 2: Anti-proliferative IC₅₀ values of vemurafenib in various cancer cell lines.

Pharmacokinetic Properties

Vemurafenib is administered orally and exhibits extensive accumulation upon multiple dosing.

| Parameter | Value | Reference(s) |

| Recommended Dose | 960 mg twice daily | [14] |

| Tmax (Time to Peak Concentration) | ~3 - 4 hours | [5][15] |

| Elimination Half-Life (t1/2) | ~57 hours (range: 30-120) | [1][5][15] |

| Apparent Volume of Distribution (Vd) | 106 L | [1] |

| Plasma Protein Binding | >99% | [5] |

| Metabolism | Primarily by CYP3A4 | [1] |

| Excretion | ~94% in feces, ~1% in urine | [1][5] |

| Steady State Achieved | ~15 - 21 days | [14][15] |

Table 3: Summary of key pharmacokinetic parameters of vemurafenib in humans.

Clinical Efficacy (BRIM-3 Trial)

The Phase III BRIM-3 study was a pivotal trial comparing vemurafenib to dacarbazine in treatment-naïve patients with BRAF V600E mutation-positive metastatic melanoma.[16][17]

| Endpoint | Vemurafenib Arm | Dacarbazine Arm | Hazard Ratio (HR) / p-value | Reference(s) |

| Median Overall Survival (OS) | 13.6 months | 9.7 months | HR 0.70; p=0.0008 | [18] |

| Median Progression-Free Survival (PFS) | 6.9 months | 1.6 months | HR 0.38; p<0.0001 | [18] |

| Confirmed Objective Response Rate (ORR) | 48.4% | 5.5% | p<0.0001 | [16] |

| 1-Year Survival Rate | 56% | 46% | - | [18] |

| 2-Year Survival Rate | 30% | 24% | - | [18] |

Table 4: Key efficacy results from the BRIM-3 clinical trial.

Experimental Protocols

Kinase Inhibition Assay (Generic Protocol)

Biochemical assays are used to determine the direct inhibitory effect of a compound on kinase activity.

Caption: A generalized workflow for a kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant BRAF V600E enzyme, a suitable substrate (e.g., inactive MEK1), and ATP are prepared in a kinase assay buffer.

-

Compound Plating: Vemurafenib is serially diluted (typically in DMSO) and added to the wells of a microtiter plate.

-

Reaction Initiation: The kinase and substrate are added to the wells containing the compound. The reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Detection: A detection reagent is added to measure the extent of the reaction. This can be done by quantifying the amount of ADP produced (e.g., ADP-Glo™ assay) or by using time-resolved fluorescence resonance energy transfer (TR-FRET) with labeled antibodies that detect the phosphorylated substrate (e.g., LanthaScreen®).[19]

-

Data Analysis: The signal is read on a microplate reader. The percentage of kinase activity inhibition is calculated relative to a DMSO control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS/MTT Protocol)

Cell-based assays measure the effect of a compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: BRAF V600E mutant melanoma cells (e.g., A375) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6][7]

-

Compound Treatment: Cells are treated with a range of concentrations of vemurafenib for a specified period (e.g., 72-120 hours).[20]

-

Reagent Addition: An MTS or MTT reagent is added to each well. Viable, metabolically active cells convert the tetrazolium salt in the reagent into a colored formazan product.

-

Incubation: The plates are incubated for 1-4 hours to allow for color development.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Data is normalized to untreated controls to calculate the percentage of proliferation inhibition, and IC₅₀ values are generated.[7]

LC-MS/MS Quantification of Vemurafenib in Plasma

This protocol outlines the quantification of vemurafenib in human plasma using this compound or -¹³C₆ as an internal standard.[8][9][21]

Caption: Workflow for LC-MS/MS quantification using an internal standard.

Methodology:

-

Sample Collection: Human plasma samples are collected and stored at -20°C or lower.[21]

-

Internal Standard Spiking: A precise volume of a working solution of the internal standard (e.g., Vemurafenib-¹³C₆) is added to a small volume of plasma (e.g., 10-100 µL).[9]

-

Sample Extraction: Proteins are precipitated by adding a solvent like acetonitrile.[8][10] The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

Injection and Separation: The resulting supernatant is injected into an Ultra-Performance Liquid Chromatography (UPLC) system. The analyte and IS are separated from other plasma components on a reverse-phase column (e.g., C18).[8]

-

Mass Spectrometry Detection: The column eluent is introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for both vemurafenib (e.g., m/z 488.2 → 381.0) and the internal standard (e.g., m/z 494.2 → 387.0 for ¹³C₆-IS).[8]

-

Quantification: A calibration curve is generated using standards of known vemurafenib concentrations. The concentration of vemurafenib in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRIM-1, -2 and -3 trials: improved survival with vemurafenib in metastatic melanoma patients with a BRAF(V600E) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A LC/MS/MS micro-method for human plasma quantification of vemurafenib. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. targetmol.com [targetmol.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase III randomized, open-label, multicenter trial (BRIM3) comparing BRAF inhibitor vemurafenib with dacarbazine (DTIC) in patients with <sup>V600E</sup>BRAF-mutated melanoma. - ASCO [asco.org]

- 17. BRIM 3: A Randomized, Open-Label, Controlled, Multi-center, Phase III Study in Previously Untreated Patients With Unresectable Stage IIIC or Stage IV Melanoma with V600E BRAF Mutation RO5185426 or Dacarbazine | Dana-Farber Cancer Institute [dana-farber.org]

- 18. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Vemurafenib-d5: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Vemurafenib-d5, a deuterated internal standard crucial for the accurate quantification of the anticancer drug Vemurafenib in biological matrices. This document outlines the typical data presented in a CoA, details the experimental protocols for key analytical tests, and illustrates the relevant biological pathway and analytical workflows.

Introduction to this compound

Vemurafenib is a potent inhibitor of the BRAF V600E mutated serine-threonine kinase, a key driver in many melanomas.[1] this compound is a stable isotope-labeled version of Vemurafenib, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, enabling precise and accurate quantification of Vemurafenib in complex biological samples. A Certificate of Analysis for this compound is a critical document that guarantees its identity, purity, and quality, ensuring the reliability of research and clinical trial data.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a product meets its predetermined specifications. It is a vital component of quality control and assurance in the pharmaceutical and research chemical industries.

Key Components of a this compound CoA

A typical CoA for this compound will include the following information:

-

Product Information: Product name, catalog number, batch/lot number, and CAS number.

-

Physical Properties: Appearance, molecular formula, and molecular weight.

-

Analytical Data: Results from various analytical tests, including identity, purity, and isotopic enrichment.

-

Storage Conditions: Recommended storage temperature and conditions to ensure stability.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.

Table 1: General Properties

| Parameter | Specification |

| Chemical Name | N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide-d5 |

| Molecular Formula | C₂₃H₁₃D₅ClF₂N₃O₃S |

| Molecular Weight | 494.99 g/mol |

| CAS Number | 1365986-90-8 |

| Appearance | White to Off-White Solid |

Table 2: Quality Control Specifications

| Test | Method | Specification | Result |

| Purity (HPLC) | HPLC | ≥ 98.0% | 99.5% |

| Identity (¹H-NMR) | ¹H-NMR | Conforms to Structure | Conforms |

| Identity (MS) | MS | Conforms to Structure | Conforms |

| Isotopic Purity | MS | ≥ 99% Deuterium | 99.7% |

| Residual Solvents | GC-HS | ≤ 0.5% | < 0.1% |

| Water Content | KF | ≤ 0.5% | 0.2% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Symmetry C18 column (4.6 mm x 150 mm, 5 µm)

Reagents:

-

HPLC grade Methanol

-

HPLC grade Water

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: A mixture of Methanol and Water (45:55 v/v) is prepared and degassed.[2]

-

Standard Solution Preparation: A stock solution of this compound working standard (e.g., 1 mg/mL) is prepared in the mobile phase.[2]

-

Sample Preparation: A sample solution of the this compound batch to be tested is prepared at the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Analysis: The standard and sample solutions are injected into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation

Purpose: To confirm the molecular weight of this compound and determine its isotopic purity.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Infusion or LC Introduction: The sample is introduced into the mass spectrometer either by direct infusion or via an LC system.

-

Mass Spectrometry Analysis: The sample is ionized (typically using electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the expected [M+H]⁺ ion is at m/z 495.99. The presence of this ion confirms the identity of the compound.

-

Isotopic Purity Assessment: The relative intensities of the ions corresponding to different numbers of deuterium atoms (d0 to d5) are measured to calculate the isotopic enrichment.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen atoms.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆)

-

This compound sample

Procedure:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer and the ¹H-NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the observed peaks are analyzed and compared to the expected spectrum for the this compound structure. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling. A predicted ¹H NMR spectrum for the non-deuterated Vemurafenib can be found on databases such as DrugBank for comparison.[3]

Visualizations

The following diagrams illustrate the core concepts related to this compound.

References

A Technical Guide to the Isotopic Purity of Vemurafenib-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Vemurafenib-d5, a deuterated analog of the BRAF kinase inhibitor Vemurafenib. The incorporation of deuterium in place of hydrogen can alter the pharmacokinetic profile of a drug, making the precise determination of isotopic purity a critical aspect of its development and use as an internal standard in analytical methods. This document outlines the methodologies for assessing isotopic purity, presents typical data, and illustrates the relevant biological and experimental pathways.

Isotopic Purity of this compound: Quantitative Data

The isotopic purity of a deuterated compound is a measure of the extent to which the intended deuterium atoms have replaced hydrogen atoms. It is typically expressed as the percentage of the total compound that exists in its fully deuterated form (d5 in this case), along with the distribution of other isotopic species (d0 to d4).

While specific batch data for commercially available this compound is not publicly available, the following table represents a typical isotopic distribution for a deuterated compound with five deuterium labels, as determined by mass spectrometry.

Table 1: Representative Isotopic Distribution of this compound

| Isotopic Species | Description | Representative Abundance (%) |

| d0 | No deuterium atoms incorporated (unlabeled) | < 0.1 |

| d1 | One deuterium atom incorporated | 0.2 |

| d2 | Two deuterium atoms incorporated | 0.5 |

| d3 | Three deuterium atoms incorporated | 1.5 |

| d4 | Four deuterium atoms incorporated | 5.0 |

| d5 | Five deuterium atoms incorporated (fully labeled) | 92.7 |

| Total Isotopic Purity (d5) | > 98% (d1-d5) |

Note: The data presented in this table is illustrative and serves to represent a typical high-purity batch of a deuterated compound. Actual values may vary between different batches and manufacturers.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and the structural integrity of deuterated compounds like this compound is primarily accomplished through two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the relative abundance of each isotopic species (d0-d5) of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1 µg/mL using the same solvent.

-

-

Chromatographic Separation (LC-MS/MS):

-

System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of Vemurafenib from any potential impurities.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan from m/z 100-1000.

-

Resolution: Set to a high resolution (e.g., > 30,000 FWHM) to resolve the isotopic peaks.

-

Data Acquisition: Acquire the mass spectrum for the eluting peak corresponding to this compound.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of each isotopic species of Vemurafenib (d0 to d5).

-

Integrate the area under the curve for each isotopic peak in the mass spectrum.

-

Calculate the relative abundance of each species by dividing its peak area by the total peak area of all isotopic species and multiplying by 100.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of the deuterium labels and to estimate the overall isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Analysis:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard proton NMR experiment.

-

Analysis: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the location of the labels. The small residual proton signals at these positions can be integrated and compared to the integrals of non-deuterated positions on the molecule to provide an estimate of isotopic enrichment.

-

-

¹³C NMR Analysis:

-

Experiment: A standard proton-decoupled carbon-13 NMR experiment.

-

Analysis: The carbon atoms attached to deuterium will show a characteristic multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding carbon in the unlabeled compound. This provides further confirmation of the labeling positions.

-

Visualizing Key Pathways and Workflows

Vemurafenib Signaling Pathway

Vemurafenib is a potent inhibitor of the BRAF V600E mutant protein, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates this mechanism of action.

Caption: Mechanism of action of Vemurafenib in the MAPK signaling pathway.

Experimental Workflow for Isotopic Purity Analysis

The logical flow for a comprehensive analysis of this compound's isotopic purity involves a combination of both HRMS and NMR techniques.

Caption: Workflow for determining the isotopic purity of this compound.

Unveiling the Isotopic Distinction: A Technical Guide to Vemurafenib and Vemurafenib-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural differences between the BRAF inhibitor Vemurafenib and its deuterated analogue, Vemurafenib-d5. By delving into their physicochemical properties, and outlining detailed experimental protocols, this document provides a comprehensive resource for researchers in oncology, pharmacology, and medicinal chemistry.

Core Structural Differences and Physicochemical Properties

The fundamental distinction between Vemurafenib and this compound lies in the strategic replacement of five hydrogen atoms with their heavier isotope, deuterium, in the propyl group of the propane-1-sulfonamide moiety. This isotopic substitution, while seemingly minor, can have significant implications for the drug's metabolic stability and pharmacokinetic profile.

Table 1: Comparative Physicochemical Properties of Vemurafenib and this compound

| Property | Vemurafenib | This compound | Data Source(s) |

| Chemical Formula | C₂₃H₁₈ClF₂N₃O₃S | C₂₃H₁₃D₅ClF₂N₃O₃S | [1],[2] |

| Molecular Weight | 489.92 g/mol | 494.97 g/mol (approx.) | [3],[2] |

| Exact Mass | 489.0725 g/mol | 494.1042 g/mol (approx.) | [1],[2] |

| Isotopic Purity | Not Applicable | Typically >98% | General technical specification for deuterated standards |

| Appearance | White to off-white solid | White to off-white solid | [2] |

Note: The molecular weight and exact mass for this compound are calculated based on the addition of five deuterium atoms. Actual values may vary slightly depending on the specific isotopic enrichment.

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.

Mechanism of Action: The MAPK Signaling Pathway

Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated protein kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[3] In melanoma and other cancers, this mutation leads to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival. Vemurafenib blocks this aberrant signaling, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism of action for this compound is expected to be identical, as the deuteration is not in a region of the molecule directly involved in binding to the BRAF kinase.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in metabolic stability and pharmacokinetics between Vemurafenib and this compound, the following experimental protocols are proposed.

Comparative In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the rate of metabolism of both compounds in a controlled in vitro environment using liver microsomes.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Vemurafenib in Human Plasma Using Vemurafenib-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vemurafenib is a potent inhibitor of the BRAF V600E mutated serine/threonine kinase, a key driver in many cases of metastatic melanoma.[1][2] Therapeutic Drug Monitoring (TDM) is crucial for optimizing treatment, as there can be significant interindividual variability in drug exposure.[3] This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Vemurafenib in human plasma. The method employs a stable isotope-labeled internal standard (IS), Vemurafenib-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and routine clinical TDM. The protocol utilizes a simple protein precipitation step for sample preparation, ensuring a rapid and efficient workflow.[4][5]

Experimental Protocols

Materials and Reagents

-

Analytes: Vemurafenib (reference standard), this compound (internal standard).

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

-

Additives: Formic acid (FA), analytical grade.

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Matrix: Blank human plasma, screened and confirmed to be free of interferences.

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Working Standard Solutions:

-

Prepare serial dilutions of the Vemurafenib stock solution in a 50:50 (v/v) mixture of ACN and water to create working standards for calibration and quality control samples.[1]

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with ACN. This solution will be used for protein precipitation.

-

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of plasma into the appropriate tubes.

-

Add 150 µL of the IS Working Solution (100 ng/mL in ACN) to each tube.[6]

-

Vortex mix each tube for 2 minutes to precipitate proteins.[7]

-

Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

-

Inject 2-10 µL of the supernatant into the LC-MS/MS system.[6][7]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Caption: A streamlined workflow for Vemurafenib quantification.

Table 1: LC-MS/MS System Parameters

| Parameter | Setting |

|---|---|

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Column Temperature | 50°C[7] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min[7] |

| Elution | Gradient (Specifics to be optimized for resolution) |

| Injection Volume | 10 µL[7] |

| MS System | SCIEX Triple Quad 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| MRM Transitions | See Table 2 below |

| Dwell Time | 50 ms[7] |

| Source Temperature | 500-600°C (instrument dependent) |

Data Presentation

Mass Spectrometry

Quantification was performed in Multiple Reaction Monitoring (MRM) mode. The transitions for Vemurafenib and its deuterated internal standard are listed below.

Table 2: MRM Transitions for Vemurafenib and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

|---|---|---|---|

| Vemurafenib | 490.0 | 383.0 | Positive |

| Vemurafenib | 490.0 | 254.9 | Positive |

| This compound (IS) | 495.0* | 388.0* | Positive |

Note: The exact mass and fragmentation of this compound should be confirmed empirically via infusion.

Method Validation Summary

The method was validated according to regulatory guidelines.

Table 3: Calibration Curve Linearity

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | Regression |

|---|---|---|---|

| Vemurafenib | 0.1 - 100.0 | > 0.998 | Linear, 1/x² weighting |

Data is representative of typical performance.[3][4]

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 0.1 | ≤ 13.3% | 93.7 - 105.8 | ≤ 13.3% | 93.7 - 105.8 |

| Low (LQC) | 0.3 | ≤ 13.3% | 93.7 - 105.8 | ≤ 13.3% | 93.7 - 105.8 |

| Medium (MQC) | 15 | ≤ 13.3% | 93.7 - 105.8 | ≤ 13.3% | 93.7 - 105.8 |

| High (HQC) | 80 | ≤ 13.3% | 93.7 - 105.8 | ≤ 13.3% | 93.7 - 105.8 |

Acceptance criteria based on published methods; precision ≤15% and accuracy within ±15%.[3][8]

Table 5: Extraction Recovery and Matrix Effect

| QC Level | Concentration (µg/mL) | Mean Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low (LQC) | 0.3 | 91.5 ± 0.60 | Minimal (<15%) |

| High (HQC) | 80 | 91.5 ± 0.60 | Minimal (<15%) |

High recovery indicates an efficient sample preparation process.[1]

Vemurafenib Mechanism of Action

Vemurafenib targets the MAPK/ERK signaling pathway, which is often constitutively active in melanoma due to BRAF mutations. By inhibiting the mutated BRAF kinase, Vemurafenib blocks downstream signaling, leading to decreased cell proliferation and survival.

Caption: Vemurafenib inhibits the mutated BRAF V600E kinase.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Vemurafenib in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a straightforward protein precipitation protocol provides excellent accuracy, precision, and high-throughput capability. The method is linear over a clinically relevant concentration range and demonstrates high recovery with minimal matrix effects.[9] This validated assay is well-suited for therapeutic drug monitoring and for supporting pharmacokinetic evaluations in clinical and research settings.[4]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scilit.com [scilit.com]

- 3. An UPLC-MS/MS method for the quantification of BRAF inhibitors (vemurafenib, dabrafenib) and MEK inhibitors (cobimetinib, trametinib, binimetinib) in human plasma. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Application Note: Quantification of Vemurafenib in Human Plasma using Vemurafenib-d5 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vemurafenib in human plasma. Vemurafenib-d5, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation. This protocol is intended for researchers, scientists, and drug development professionals requiring precise measurement of Vemurafenib concentrations for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Vemurafenib is a potent inhibitor of the B-Raf enzyme, specifically targeting the BRAF V600E mutation, which is prevalent in metastatic melanoma.[1][2] Accurate quantification of Vemurafenib in biological matrices is crucial for understanding its pharmacokinetics and for optimizing therapeutic regimens.[3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[4][5] This document provides a detailed protocol for the quantification of Vemurafenib in human plasma using an LC-MS/MS system.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to a plasma sample. Both the analyte (Vemurafenib) and the internal standard (this compound) are co-extracted and analyzed by LC-MS/MS. Since this compound is chemically identical to Vemurafenib but has a different mass, it co-elutes chromatographically but is distinguished by the mass spectrometer. The ratio of the peak area of Vemurafenib to that of this compound is used to calculate the concentration of Vemurafenib in the sample, thereby correcting for any analyte loss during sample processing and for variations in instrument response.

Figure 1: Workflow for Vemurafenib quantification using an internal standard.

Experimental Protocols

Materials and Reagents

-

Vemurafenib reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Vemurafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve Vemurafenib in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Vemurafenib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to the desired concentration.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (containing this compound in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[8]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Figure 2: Sample preparation workflow.

Liquid Chromatography Conditions

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[9][10] |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium formate in water[10] |

| Mobile Phase B | Acetonitrile[10] |

| Flow Rate | 0.4 mL/min[10] |

| Injection Volume | 2-5 µL |

| Column Temperature | 40-50°C[10] |

| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, and then re-equilibrate to the initial conditions. |

Mass Spectrometry Conditions

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Vemurafenib: m/z 490.2 → 383.3[3] This compound: (Varies based on deuteration pattern, typically a +5 Da shift from the parent compound) |

| Source Temperature | Instrument dependent, typically 350-550°C |

| Ion Spray Voltage | Instrument dependent, typically 3000-5500 V |

Quantitative Data Summary

The following tables summarize the performance characteristics of similar published methods for Vemurafenib quantification.

Table 1: Linearity and Sensitivity

| Parameter | Value Range |

| Linearity Range | 0.1 - 100 µg/mL[3][4][9] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[3][9] |

| Correlation Coefficient (r²) | > 0.99[4] |

Table 2: Precision and Accuracy

| Parameter | Acceptance Criteria |

| Intra-assay Precision (%CV) | < 15% (≤ 9.3% reported)[4] |

| Inter-assay Precision (%CV) | < 15% (≤ 9.3% reported)[4] |

| Accuracy (% Bias) | Within ±15% (± 7.6% reported)[4] |

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Vemurafenib in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers to implement this method for various research and drug development applications. The provided protocols and performance data can be adapted and validated in individual laboratories to meet specific research needs.

References

- 1. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog [mdpi.com]

- 2. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A LC/MS/MS micro-method for human plasma quantification of vemurafenib. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TRC-V118502-75MG | LGC Standards [lgcstandards.com]

- 8. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalysis of Vemurafenib-d5 in Human Plasma by LC-MS/MS

References

- 1. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A LC/MS/MS micro-method for human plasma quantification of vemurafenib. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Vemurafenib in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Vemurafenib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, specifically a deuterated form of Vemurafenib, to ensure high accuracy and precision. The protocol outlines procedures for sample preparation via protein precipitation, followed by chromatographic separation and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Vemurafenib concentrations.

Introduction

Vemurafenib is a potent inhibitor of the B-Raf enzyme, specifically targeting the V600E mutation, and is a key therapeutic agent in the treatment of metastatic melanoma.[1][2] Accurate quantification of Vemurafenib in plasma is crucial for pharmacokinetic assessments and for optimizing patient dosing strategies. The use of a deuterated internal standard (IS) is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variability.[3][4] This document presents a comprehensive protocol for the robust and reliable quantification of Vemurafenib.

Experimental Protocol

Materials and Reagents

-

Vemurafenib reference standard

-

Deuterated Vemurafenib (e.g., Vemurafenib-d6) internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Human plasma (blank)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Stock and Working Solutions

-

Vemurafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve Vemurafenib in a suitable solvent such as DMSO to prepare a 1 mg/mL stock solution.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of deuterated Vemurafenib in DMSO.

-

Working Solutions: Prepare serial dilutions of the Vemurafenib stock solution in acetonitrile to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the stock solution in acetonitrile to the desired concentration.

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation:

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 3 minutes to precipitate proteins.

-

Centrifuge the samples at 15,000 rpm for 10 minutes.[5]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: An Acquity UPLC system or equivalent.[1]

-

Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[1]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.35 mL/min.[6]

-

Column Temperature: 30°C.[5]

-

Injection Volume: 5 µL.

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.[5]

-

Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

| Parameter | Vemurafenib | Deuterated Vemurafenib (IS) | Reference |

| MRM Transition (m/z) | 488.2 → 381.0 | 494.2 → 387.0 (for ¹³C₆-Vemurafenib) | [1][2] |

| Linearity Range | 1.0 to 100.0 µg/mL | N/A | [1] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | N/A | [1] |

| Inter-assay Precision | ≤9.3% | N/A | [7] |

| Intra-assay Precision | ≤9.3% | N/A | [7] |

| Inter-assay Accuracy | within ±7.6% | N/A | [7] |

| Intra-assay Accuracy | within ±7.6% | N/A | [7] |

| Recovery | >85% | N/A | [8] |

Note: The MRM transition for the deuterated internal standard should be optimized based on the specific deuteration pattern. The provided transition is for a ¹³C-labeled standard, which will behave similarly.

Diagrams

Caption: Experimental workflow for Vemurafenib quantification.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Vemurafenib in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol ensures high-throughput and accurate analysis, making it a valuable tool for both clinical and research settings.

References

- 1. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of Vemurafenib in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Introduction

Vemurafenib is a potent inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation, which is prevalent in a majority of metastatic melanomas.[1][2] Therapeutic drug monitoring (TDM) of Vemurafenib is crucial to optimize treatment efficacy and minimize toxicity, necessitating a robust and reliable analytical method for its quantification in biological matrices. This application note describes a sensitive and specific LC-MS/MS method for the determination of Vemurafenib in human plasma. The use of a stable isotope-labeled internal standard, Vemurafenib-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

This method employs either protein precipitation or liquid-liquid extraction for the isolation of Vemurafenib and its deuterated internal standard, this compound, from human plasma. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in the positive ion mode. Quantification is achieved by comparing the peak area ratio of Vemurafenib to this compound against a calibration curve.

BRAF V600E Signaling Pathway

Vemurafenib targets the constitutively active BRAF V600E mutant protein in the MAPK/ERK signaling pathway. The diagram below illustrates the pathway and the point of inhibition by Vemurafenib.

Caption: BRAF V600E signaling pathway and Vemurafenib's mechanism of action.

Experimental Protocols

Two primary methods for sample preparation are presented: Protein Precipitation and Liquid-Liquid Extraction.

Protocol 1: Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput analysis.

Materials:

-

Human plasma

-

Vemurafenib analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Vemurafenib in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the stock solutions, prepare working standards and a working internal standard solution by serial dilution in 50:50 (v/v) acetonitrile:water. The concentration of the this compound working solution should be optimized based on instrument response, a typical starting concentration is 100 ng/mL.

-

-

Sample Preparation:

-

To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

-

Add 25 µL of the this compound working solution and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Liquid-Liquid Extraction

This method provides a cleaner extract, potentially reducing matrix effects.[2][3]

Materials:

-

All materials from Protocol 1

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Evaporation system (e.g., nitrogen evaporator)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Follow step 1 from Protocol 1.

-

-

Sample Preparation:

-

To a 2 mL microcentrifuge tube, add 100 µL of human plasma.

-

Add 50 µL of the this compound working solution and vortex briefly.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.

-

Experimental Workflow

The following diagram outlines the general workflow for Vemurafenib analysis.

Caption: General workflow for Vemurafenib sample preparation and analysis.

LC-MS/MS Parameters

The following are typical starting parameters for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Vemurafenib: m/z 490.1 -> 383.1; this compound: m/z 495.1 -> 388.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument, typically 25-35 eV |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods, compiled from various studies.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) | Reference |

| Vemurafenib | 1.0 - 100.0 | 0.1 | > 0.99 | [4] |

| Vemurafenib | 1 - 100 | 1 | > 0.9985 | [2] |

| Vemurafenib | 0.1 - 100 | 0.1 | Linear | [5] |

| Vemurafenib | 1.5 - 150 | 1.5 | > 0.998 | [6] |

Table 2: Precision and Accuracy

| Method | Concentration (µg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |

| Protein Precipitation | 3.0 | < 5.0 | < 6.0 | 95 - 105 | [4] |

| 50.0 | < 4.0 | < 5.0 | 96 - 104 | [4] | |

| 80.0 | < 3.0 | < 4.0 | 97 - 103 | [4] | |

| Liquid-Liquid Extraction | 3.0 | ≤ 9.3 | ≤ 8.5 | 92.4 - 107.6 | [2] |

| 50.0 | ≤ 7.5 | ≤ 6.8 | 94.2 - 105.4 | [2] | |

| 80.0 | ≤ 6.9 | ≤ 7.2 | 95.1 - 106.3 | [2] | |

| Micro-method | 0.3 | < 13.3 | < 12.5 | 93.7 - 105.8 | [5] |

| 45.0 | < 10.1 | < 9.8 | 95.2 - 104.3 | [5] |

Discussion

Both protein precipitation and liquid-liquid extraction methods, when coupled with LC-MS/MS and a deuterated internal standard, provide accurate and precise quantification of Vemurafenib in human plasma. The choice between the two extraction methods will depend on the specific laboratory workflow, sample throughput requirements, and the need to minimize matrix effects. The protein precipitation method is faster and requires less solvent, making it suitable for routine TDM. Liquid-liquid extraction, while more labor-intensive, can yield cleaner extracts, which may be beneficial for research applications or when matrix interference is a concern. The use of this compound is critical for correcting for any variability during the sample preparation and ionization processes, thereby ensuring the reliability of the results. The presented method parameters provide a solid foundation for the development and validation of a robust bioanalytical assay for Vemurafenib.

References

- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A LC/MS/MS micro-method for human plasma quantification of vemurafenib. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Therapeutic Drug Monitoring of Vemurafenib using Vemurafenib-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vemurafenib is a potent inhibitor of the BRAF serine-threonine kinase, specifically targeting the BRAF V600E mutation, which is prevalent in a significant portion of metastatic melanomas.[1][2] Therapeutic Drug Monitoring (TDM) of vemurafenib is crucial to optimize treatment efficacy and minimize toxicity, as significant inter-individual pharmacokinetic variability has been observed.[3] This application note provides a detailed protocol for the quantitative analysis of vemurafenib in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Vemurafenib-d5 as an internal standard (IS) to ensure accuracy and precision.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This compound, a stable isotope-labeled derivative of vemurafenib, is used as the internal standard to compensate for matrix effects and variations in sample processing and instrument response.

Materials and Reagents

-

Vemurafenib analytical standard

-

This compound (internal standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Human plasma (drug-free)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size or equivalent)[1]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Vemurafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of vemurafenib in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the vemurafenib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. A suitable working concentration for the internal standard is prepared by diluting the this compound stock solution in acetonitrile.

Sample Preparation

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

For calibration and QC samples, spike with the corresponding working solutions.

-

Add 150 µL of the internal standard working solution in acetonitrile to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or a shallow gradient can be optimized for best peak shape. A starting condition of 50% B is a good starting point. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3-5 minutes |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Vemurafenib | 490.1 | 383.1 | To be optimized |

| This compound | 495.1 | 388.1 | To be optimized |

Note: The MRM transitions for this compound are calculated based on the addition of 5 Daltons to the parent and stable fragment ions. The optimal collision energy should be determined experimentally.

Data Presentation: Method Validation Summary

The following tables summarize typical validation parameters for a Vemurafenib LC-MS/MS assay, based on published methods.[1][3]

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Vemurafenib | 0.1 - 100 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |

| Low | 0.3 | < 15 | < 15 | 85 - 115 |

| Mid | 15 | < 15 | < 15 | 85 - 115 |

| High | 80 | < 15 | < 15 | 85 - 115 |

Visualizations

Signaling Pathway of Vemurafenib

Vemurafenib targets the constitutively active BRAF V600E mutant protein in the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.[2][4] Inhibition of this pathway leads to decreased cancer cell growth.

Caption: Vemurafenib inhibits the mutated BRAF V600E protein in the MAPK pathway.

Experimental Workflow for Therapeutic Drug Monitoring

The process of TDM involves sample collection, analysis, and interpretation to guide dose adjustments for personalized medicine.

Caption: A typical workflow for the therapeutic drug monitoring of Vemurafenib.

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry for its ability to accurately correct for analytical variability.

Caption: this compound mimics the analyte, correcting for analytical variations.

References

- 1. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. A single-dose mass balance and metabolite-profiling study of vemurafenib in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Application of Vemurafenib-d5 in Preclinical Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Vemurafenib-d5 in preclinical studies. This compound, a deuterium-labeled analog of the potent BRAF V600E inhibitor Vemurafenib, serves as an invaluable tool in the preclinical assessment of this targeted cancer therapeutic. Its primary application is as an internal standard in bioanalytical assays for the accurate quantification of Vemurafenib in various biological matrices. This ensures the reliability of pharmacokinetic, pharmacodynamic, and metabolism studies.

Introduction to Vemurafenib and the Role of this compound

Vemurafenib is a highly selective inhibitor of the BRAF V600E mutated protein kinase, a key driver in the pathogenesis of several cancers, most notably metastatic melanoma.[1] By targeting the mutated BRAF protein, Vemurafenib effectively blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[2][1][3]

In the realm of preclinical drug development, accurate and precise quantification of a drug candidate in biological samples is paramount. This compound, being chemically identical to Vemurafenib but with a distinct mass due to the presence of five deuterium atoms, is the ideal internal standard for mass spectrometry-based bioanalysis. Its use mitigates matrix effects and variations in sample processing, thereby ensuring the generation of high-quality data for crucial preclinical assessments.

Key Applications of this compound in Preclinical Studies

The use of this compound is integral to a range of preclinical investigations:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Vemurafenib in animal models.

-

Bioavailability Studies: Assessing the fraction of an administered dose of Vemurafenib that reaches the systemic circulation.

-

Tissue Distribution Studies: Quantifying the concentration of Vemurafenib in various organs and tissues to understand its distribution profile and potential for target engagement and off-target toxicities.

-

In Vivo Efficacy Studies: Correlating drug exposure in plasma and tumor tissue with anti-tumor activity in xenograft and other animal models of cancer.

-

Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the pharmacokinetics of Vemurafenib.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from preclinical and analytical studies of Vemurafenib, where this compound would be employed as an internal standard for quantification.

Table 1: Representative Pharmacokinetic Parameters of Vemurafenib in Preclinical Models

| Parameter | Mouse | Rat | Dog |

| Dose (mg/kg) | 10 - 100 | 10 - 50 | 37.5 - 150 |

| Route of Administration | Oral (gavage) | Oral (gavage) | Oral (capsule) |

| Tmax (hours) | ~4 | ~4 | 2 - 4 |

| Cmax (µg/mL) | Dose-dependent | Dose-dependent | Dose-dependent |

| AUC (µg*h/mL) | Dose-dependent | Dose-dependent | Dose-dependent |

| Half-life (t½, hours) | ~20 - 30 | ~57 | ~30 - 60 |

Data compiled from various preclinical studies. Actual values may vary depending on the specific study design, animal strain, and formulation.

Table 2: Typical LC-MS/MS Parameters for Vemurafenib Quantification using this compound

| Parameter | Typical Value/Condition |

| Internal Standard | This compound |

| Biological Matrix | Plasma, Tissue Homogenate |

| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction |

| Chromatographic Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Vemurafenib) | m/z 490.2 → 383.3 |

| MRM Transition (this compound) | m/z 495.2 → 388.3 (representative) |

| Linear Range | 0.1 - 100 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

Experimental Protocols

Preclinical Pharmacokinetic Study in Mice

This protocol outlines a typical single-dose pharmacokinetic study of orally administered Vemurafenib in mice, utilizing this compound as an internal standard for bioanalysis.

Materials:

-

Vemurafenib

-

This compound (for internal standard)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Athymic nude mice (or other appropriate strain)

-

Blood collection supplies (e.g., EDTA-coated capillaries)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Animal Dosing:

-

Acclimatize animals for at least one week prior to the study.

-

Fast animals overnight before dosing.

-